2,2'-Biphénol

Vue d'ensemble

Description

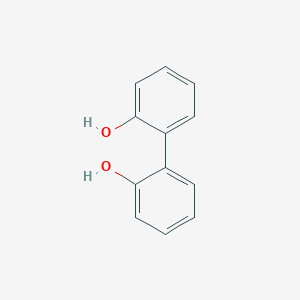

2,2’-Biphenol, also known as [1,1’-Biphenyl]-2,2’-diol, is an organic compound with the molecular formula C12H10O2. It is one of three symmetrical isomers of biphenol and appears as a white solid. This compound is a precursor to diphosphite ligands, which are used to support industrial hydroformylation catalysis .

Applications De Recherche Scientifique

2,2’-Biphenol has numerous applications in scientific research:

Chemistry: It serves as a building block for the synthesis of natural products and their derivatives.

Biology and Medicine: The compound exhibits broad-spectrum antibacterial properties and is used in the synthesis of antimicrobial agents.

Mécanisme D'action

Target of Action

2,2’-Biphenol is an organic compound with the formula (C6H4OH)2 . It is a precursor to diphosphite ligands that are used to support industrial hydroformylation catalysis . BiPhePhos is a representative diphosphite ligand derived from 2,2’-biphenol .

Mode of Action

It is known that it is used as a precursor to diphosphite ligands, which are used in industrial hydroformylation catalysis . This suggests that it may interact with its targets through the formation of these ligands.

Biochemical Pathways

It is known that the compound can be synthesized from 2,4-di-tert-butylphenol in two steps . The first step entails oxidative coupling to give the 2,2’-biphenol with four tert-butyl substituents. This species then undergoes debutylation .

Result of Action

It is known that it is a precursor to diphosphite ligands that are used to support industrial hydroformylation catalysis .

Action Environment

It is known that it is a white solid with a melting point of 109 °c (228 °f; 382 k) and a boiling point of 320 °c (608 °f; 593 k) , suggesting that it is stable under a wide range of temperatures.

Analyse Biochimique

Biochemical Properties

It is known that 2,2’-Biphenol can be made by a hydrolysis reaction that opens the central ring of dibenzofuran . This suggests that it may interact with enzymes, proteins, and other biomolecules involved in hydrolysis reactions.

Cellular Effects

It has been suggested that Bisphenol A (BPA), a similar compound, can disrupt endocrine signaling pathways and cause a variety of human diseases even at very low doses

Molecular Mechanism

It is known that 2,2’-Biphenol can be made by a hydrolysis reaction that opens the central ring of dibenzofuran . This suggests that it may exert its effects at the molecular level through interactions with enzymes involved in hydrolysis reactions.

Temporal Effects in Laboratory Settings

It is known that 2,2’-Biphenol is a stable compound with a melting point of 109 °C and a boiling point of 320 °C . This suggests that it may have long-term effects on cellular function in in vitro or in vivo studies.

Dosage Effects in Animal Models

It has been suggested that Bisphenol A (BPA), a similar compound, can cause adverse effects in animals administered low doses of BPA

Metabolic Pathways

It is known that 2,2’-Biphenol can be made by a hydrolysis reaction that opens the central ring of dibenzofuran . This suggests that it may be involved in metabolic pathways related to hydrolysis reactions.

Transport and Distribution

It is known that 2,2’-Biphenol is a stable compound with a melting point of 109 °C and a boiling point of 320 °C . This suggests that it may be transported and distributed within cells and tissues in a manner similar to other stable compounds.

Subcellular Localization

It is known that 2,2’-Biphenol is a stable compound with a melting point of 109 °C and a boiling point of 320 °C . This suggests that it may be localized in subcellular compartments that are stable at high temperatures.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 2,2’-Biphenol can be synthesized through several methods:

Hydrolysis of Dibenzofuran: This method involves a hydrolysis reaction that opens the central ring of dibenzofuran.

Oxidative Coupling of 2,4-di-tert-butylphenol: This two-step process first involves oxidative coupling to produce 2,2’-biphenol with four tert-butyl substituents, followed by debutylation.

Industrial Production Methods:

Alkaline Fusion of Biphenylene Oxide: This method involves the alkaline fusion of biphenylene oxide at approximately 300°C, sometimes catalyzed by fluorene or carbazole.

Debutylation of 3,3’,5,5’-tetra-tert-butyl-2,2’-dihydroxybiphenyl: This compound is produced by the oxidative coupling of 2,4-di-tert-butylphenol.

Analyse Des Réactions Chimiques

2,2’-Biphenol undergoes various chemical reactions, including:

Common Reagents and Conditions:

Oxidation: Palladium (II) catalysts and t-butyl hydroperoxide (tBuOOH).

Substitution: Potassium carbonate (K2CO3), potassium hydroxide (KOH), potassium fluoride (KF), or tetra-n-butylammonium fluoride (TBAF) in water.

Major Products:

Comparaison Avec Des Composés Similaires

2,2’-Biphenol is unique among its isomers due to its symmetrical structure and specific reactivity. Similar compounds include:

1,1’-Bi-2-naphthol: Another biphenol isomer used in asymmetric synthesis.

4,4’-Biphenol: This compound has different substitution patterns and reactivity compared to 2,2’-biphenol.

Activité Biologique

2,2'-Biphenol, also known as o-dihydroxybiphenyl, is a compound of significant interest due to its diverse biological activities. This article explores its antioxidant properties, anti-inflammatory effects, and potential applications in medicinal chemistry, supported by relevant research findings and case studies.

Chemical Structure and Properties

2,2'-Biphenol is characterized by two hydroxyl groups attached to adjacent carbon atoms of a biphenyl structure. This configuration significantly influences its reactivity and biological activity. The compound's ability to donate hydrogen atoms makes it a potent antioxidant.

Antioxidant Activity

Research has demonstrated that 2,2'-biphenol exhibits notable antioxidant properties. A study assessed the relationship between the structure and antioxidant activity of several phenolic compounds, including 2,2'-biphenol. The findings indicated that 2,2'-biphenol showed a protective factor increase at higher concentrations, demonstrating its effectiveness in scavenging free radicals:

| Compound | Concentration (mM) | Protective Factor (PF) | Inhibition Degree (ID) |

|---|---|---|---|

| 2,2'-Biphenol | 0.1 | 2.4 | Higher at lower conc. |

| 4,4'-Biphenol | 0.1 | Lower than o-DHB | Lower at all conc. |

The study highlighted that the antioxidant capacity of 2,2'-biphenol increases with concentration but is also affected by side reactions that decrease its overall efficacy at high concentrations .

Anti-inflammatory Effects

The anti-inflammatory properties of 2,2'-biphenol have been investigated in various cellular models. One significant study focused on its effects on cyclooxygenase-2 (COX-2) expression in RAW 264.7 macrophages stimulated with lipopolysaccharides (LPS). The results showed that:

- Inhibition of COX-2 : At concentrations ranging from 1 to 10 μM, 2,2'-biphenol effectively inhibited COX-2 protein production.

- Regulation of AP-1 and NF-κB : The compound also inhibited the binding of transcription factors AP-1 and NF-κB to their consensus sequences, which are crucial for inflammatory responses .

The following table summarizes the inhibitory effects observed:

| Concentration (μM) | COX-2 Inhibition (%) |

|---|---|

| 1 | Significant |

| 10 | Moderate |

| 100 | Minimal |

These findings suggest that the anti-inflammatory activity of 2,2'-biphenol may be attributed to its ability to modulate key inflammatory pathways .

Case Study: Antihypertensive Potential

A recent investigation into derivatives of biphenols revealed that compounds based on 2,2'-biphenol exhibited significant antihypertensive activity alongside their antioxidant properties. The study utilized various assays to evaluate biological activities:

- DPPH Assay : Demonstrated strong free radical scavenging abilities.

- Urease Inhibition : Several derivatives showed promising urease inhibitory actions.

These findings indicate the potential for developing new antihypertensive agents derived from biphenolic structures .

Case Study: Anticancer Research

Another area of interest is the potential anticancer properties of biphenolic compounds. Research has indicated that certain biphenols can induce apoptosis in cancer cells through oxidative stress mechanisms. The modulation of signaling pathways related to cell survival and death presents a promising avenue for therapeutic development .

Propriétés

IUPAC Name |

2-(2-hydroxyphenyl)phenol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O2/c13-11-7-3-1-5-9(11)10-6-2-4-8-12(10)14/h1-8,13-14H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMHDGJOMLMDPJN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C2=CC=CC=C2O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6051809 | |

| Record name | (1,1'-Biphenyl)-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Off-white crystals; [Alfa Aesar MSDS] | |

| Record name | 2,2'-Biphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.00000079 [mmHg] | |

| Record name | 2,2'-Biphenol | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19434 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

1806-29-7 | |

| Record name | [1,1′-Biphenyl]-2,2′-diol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1806-29-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,2'-Biphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001806297 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2,2'-BIPHENOL | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37068 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | [1,1'-Biphenyl]-2,2'-diol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | (1,1'-Biphenyl)-2,2'-diol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6051809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Biphenyl-2,2'-diol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.730 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,2'-BIPHENYLDIOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/PM2R53I3C9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the molecular formula and weight of 2,2'-Biphenol?

A1: 2,2'-Biphenol has the molecular formula C12H10O2 and a molecular weight of 186.21 g/mol.

Q2: What spectroscopic data are available for characterizing 2,2'-Biphenol?

A2: 2,2'-Biphenol can be characterized using various spectroscopic techniques, including:

- UV-Visible Spectroscopy: Provides information about the electronic transitions within the molecule. []

- FT-IR Spectroscopy: Helps identify functional groups and bond vibrations. []

- 1H NMR Spectroscopy: Offers insights into the hydrogen atom environments within the molecule. []

- Terahertz Time-Domain Spectroscopy: Can probe low-energy vibrational modes, including those associated with intermolecular interactions like hydrogen bonding. []

Q3: How stable is 2,2'-Biphenol under different conditions?

A3: The stability of 2,2'-Biphenol is influenced by factors like temperature, pH, and the presence of oxidizing agents.

- Thermal Stability: Studies have investigated the thermal degradation behavior of 2,2'-Biphenol-based polymers using thermogravimetric analysis. []

- Oxidative Stability: 2,2'-Biphenol can undergo oxidation, particularly in the presence of strong oxidizing agents like peroxynitrite. This reaction can lead to the formation of various products, including 2,2'-biphenoquinone. [, ]

Q4: Are there any specific applications where the stability of 2,2'-Biphenol is advantageous?

A4: The use of 2,2'-Biphenol derivatives in the fabrication of hyper-crosslinked, microporous polymer nanofilms for organic solvent nanofiltration (OSN) highlights its potential in demanding applications. []

Q5: How is 2,2'-Biphenol used in catalysis?

A5: 2,2'-Biphenol finds application in various catalytic reactions, often acting as a ligand in metal complexes:

- Nazarov Cyclization: It promotes the Nazarov cyclization of divinyl ketones to form cyclopentenones in the presence of boron trihydroxide (B(OH)3). []

- Asymmetric Catalysis: Chiral 2,2'-Biphenol derivatives, especially those derived from menthone or camphor, exhibit potential as ligands in asymmetric synthesis. They can effectively transfer central chirality to the biphenyl axis, influencing the stereochemical outcome of reactions. []

- Meerwein-Ponndorf-Verley (MPV) Alkynylation: 2,2'-Biphenol demonstrates a remarkable ligand acceleration effect in MPV alkynylation reactions, enabling the transfer of alkynyl groups to aldehydes. []

- Iron-Catalyzed Ethylene Oligomerization: It plays a crucial role in the formation of multinuclear aluminum cocatalysts for activating iron pre-catalysts used in ethylene oligomerization. []

Q6: Are there specific structural features of 2,2'-Biphenol that contribute to its catalytic properties?

A6: The two adjacent hydroxyl groups in 2,2'-Biphenol are crucial for its ability to act as a bidentate ligand, coordinating to metal centers and influencing their reactivity and selectivity in catalytic reactions. [] Additionally, the presence of bulky substituents at the 3 and 3' positions of the biphenyl core can significantly impact the stereochemical outcome of reactions, as observed in its use as a chiral ligand. []

Q7: Have computational methods been employed to study 2,2'-Biphenol?

A7: Yes, computational chemistry plays a significant role in understanding various aspects of 2,2'-Biphenol, including:

- Enantiomerization: Density functional theory (DFT) calculations have elucidated the mechanism of S-R enantiomerization in 2,2'-Biphenol, providing valuable insights into its chiral properties. []

- Coherent π-electron Dynamics: Theoretical investigations using time-dependent density functional theory (TD-DFT) have explored the coherent π-electron dynamics of 2,2'-Biphenol induced by ultrashort linearly polarized UV pulses. This research sheds light on its potential in ultrafast optical switching devices. []

- Hydrogen Bonding: Quantum chemical calculations, such as those performed with the Gaussian software package, have helped analyze the intermolecular hydrogen bonding interactions in 2,2'-Biphenol and their influence on its far-infrared spectra. []

- Molecular Modeling: Computational tools like PACHA calculations have been employed to understand the energetics of guest-induced structural conversions in 2,2'-Biphenol-based supramolecular frameworks. []

Q8: How do structural modifications of 2,2'-Biphenol affect its activity?

A8: Structural modifications significantly impact the activity of 2,2'-Biphenol.

- Halogenation: Introducing halogen atoms, particularly fluorine, can drastically alter the herbicidal activity of 2,2'-Biphenol derivatives. The type, number, and position of halogen substituents play a crucial role in determining their efficacy as crop protection agents. []

- Hydroxyl Group Modification: Blocking the hydroxyl groups of 2,2'-Biphenol leads to a significant decline in its herbicidal activity, highlighting their importance for its biological effects. []

- Substituents at the 3 and 3' Positions: Bulky substituents at these positions in chiral 2,2'-Biphenol derivatives influence the transfer of chirality from the auxiliary to the biphenyl axis, ultimately impacting the enantioselectivity of reactions. []

Q9: Are there any formulation strategies to enhance the stability or solubility of 2,2'-Biphenol?

A9: While specific formulation strategies for 2,2'-Biphenol are not extensively discussed in the provided research, the choice of solvent and additives during synthesis or application can influence its stability and solubility. For instance, the use of a mixed solvent system of toluene and tertiary amine is crucial for the synthesis of a 2,2'-Biphenol-based intermediate. []

Q10: What is known about the toxicity of 2,2'-Biphenol and its derivatives?

A10: Studies on the cytotoxicity of 2,2'-Biphenol and its analog, 4,4'-Biphenol, indicate a potential for cellular toxicity. * Cytotoxicity: 4,4'-Biphenol exhibits higher cytotoxicity than 2,2'-Biphenol. [] * Sister Chromatid Exchange (SCE) Induction: Both compounds have been shown to induce SCE in human lymphocytes, suggesting potential genotoxicity. []

Q11: What is the environmental impact of 2,2'-Biphenol?

A11: While specific ecotoxicological data on 2,2'-Biphenol are limited in the provided research, its potential to generate reactive oxygen species (ROS) through reactions with oxidants like peroxynitrite raises concerns about its environmental fate and potential impact on biological systems. [] Further research is needed to fully assess its persistence, bioaccumulation potential, and effects on various organisms.

Q12: What analytical techniques are commonly employed to study 2,2'-Biphenol?

A12: Various analytical methods are employed to characterize and quantify 2,2'-Biphenol:

- Chromatographic Techniques: High-performance liquid chromatography (HPLC) is particularly useful for separating and analyzing 2,2'-Biphenol and its derivatives, especially chiral isomers. []

- Electrochemical Techniques: Cyclic voltammetry is used to investigate the electrochemical behavior of 2,2'-Biphenol-containing complexes, providing insights into their redox properties. []

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.